2-(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dihydrobenzo[1,4]dioxin moiety with an acetamide group, making it a versatile candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Dihydrobenzo[1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Acetamide Formation: The final step involves the reaction of the aminated dihydrobenzo[1,4]dioxin with 2,4-dimethylphenylacetyl chloride under appropriate conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of reduced amines or alcohols.
Scientific Research Applications
2-(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an immunomodulator and its use in the treatment of various diseases, including cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating immune responses, potentially through the inhibition or activation of certain enzymes or receptors involved in immune regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-quinolinecarboxylic acid
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
- Ethyl 2-(2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-6-yloxy)propanoate
Uniqueness
What sets 2-(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-3-5-15(13(2)9-12)20-18(21)11-19-14-4-6-16-17(10-14)23-8-7-22-16/h3-6,9-10,19H,7-8,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIMTLNAHHRHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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